molecular formula C9H11NO3 B1581356 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 2386-33-6

3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1581356
CAS RN: 2386-33-6
M. Wt: 181.19 g/mol
InChI Key: PPSGKMWFWAXDHT-UHFFFAOYSA-N
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Patent
US07906550B2

Procedure details

A mixture of pyrrole ester 34 (8.2 g, 0.0392 mol), in ethanol and 100 mL of 10% potassium hydroxide were refluxed for 1 h. The mixture was cooled and concentrated in vacuo to an oil. Water was added to the oil, the mixture acidified with dilute HCl and extracted with ether. The organic phase was dried with anhy. sodium sulfate and concentrated in vacuo to a solid residue. The compound was recrystallized in 80 mL of ethanol to give 5.8 g of pure 3-acetyl-4,5-dimethyl-2-pyrrole carboxylic acid 35 as a solid. 1H NMR (DMSO-d6) δ 2.5 (s, 3H), 2.2 (s, 3H), 2.0 (s, 3H) ppm.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[NH:7][C:8]([CH3:15])=[C:9]([CH3:14])[C:10]=1[C:11](=[O:13])[CH3:12])=[O:5])C.[OH-].[K+]>C(O)C>[C:11]([C:10]1[C:9]([CH3:14])=[C:8]([CH3:15])[NH:7][C:6]=1[C:4]([OH:5])=[O:3])(=[O:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC(=C(C1C(C)=O)C)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil
ADDITION
Type
ADDITION
Details
Water was added to the oil
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The organic phase was dried with anhy
CONCENTRATION
Type
CONCENTRATION
Details
sodium sulfate and concentrated in vacuo to a solid residue
CUSTOM
Type
CUSTOM
Details
The compound was recrystallized in 80 mL of ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(NC(=C1C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.